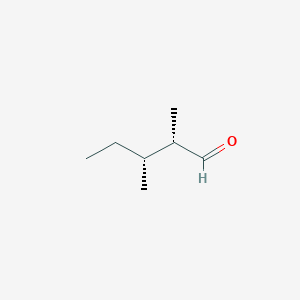

(2S,3R)-2,3-dimethylpentanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1821723-09-4 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S,3R)-2,3-dimethylpentanal |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |

InChI Key |

BOHKXQAJUVXBDQ-RNFRBKRXSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C)C=O |

Canonical SMILES |

CCC(C)C(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 2,3 Dimethylpentanal

Industrial-Scale Enantioselective Production Strategies

For industrial applications, efficiency, atom economy, and catalyst recyclability are paramount. Asymmetric hydroformylation, which introduces a formyl group and a hydrogen atom across a double bond, stands out as a powerful method for producing chiral aldehydes from simple alkenes.

Rhodium-Catalyzed Hydroformylation: Chiral Induction and Process Optimization

Rhodium-catalyzed asymmetric hydroformylation is a premier industrial method for synthesizing chiral aldehydes in a single, atom-economical step. The synthesis of (2S,3R)-2,3-dimethylpentanal via this method would logically start from a trisubstituted alkene precursor, such as (Z)-2-methylpent-2-ene. The core of this technology lies in the use of a rhodium metal center combined with a chiral ligand. The ligand coordinates to the rhodium atom, creating a chiral environment that directs the incoming syngas (a mixture of H₂ and CO) to add to the alkene with a specific stereochemical outcome.

The mechanism of chiral induction is complex but hinges on the formation of a five-coordinate rhodium-hydrido-carbonyl-alkene complex. The chiral ligand dictates the facial selectivity of the alkene coordination and the subsequent migratory insertion of the hydride to form a rhodium-alkyl intermediate. This step determines the configuration of the new stereocenter at C3. The subsequent CO insertion and reductive elimination to form the aldehyde establishes the C2 stereocenter, with the relative stereochemistry being influenced by the ligand's structure.

Process optimization for industrial-scale production focuses on several key parameters:

Pressure and Temperature: These parameters influence reaction rates and selectivity. Higher pressures of syngas generally increase the rate but can sometimes negatively affect selectivity.

Catalyst Loading: Minimizing the amount of the expensive rhodium catalyst is crucial for economic viability.

Ligand Design: The choice of ligand is the most critical factor, controlling both enantioselectivity (the preference for one enantiomer) and diastereoselectivity (the preference for the syn or anti product).

Solvent System: The solvent can affect catalyst stability, solubility, and product extraction. Biphasic systems, where the catalyst resides in a separate phase from the product, are often employed to facilitate catalyst recycling.

Comparative Analysis of Catalytic Systems for Efficiency and Stereoselectivity

The performance of a rhodium-catalyzed hydroformylation process is critically dependent on the chiral ligand employed. Ligands based on phosphine (B1218219), phosphite, and phosphoramidite (B1245037) scaffolds have been extensively studied. For a substrate like (Z)-2-methylpent-2-ene, achieving the desired (2S,3R) configuration requires high syn diastereoselectivity and excellent enantioselectivity.

Several classes of ligands have shown promise in the asymmetric hydroformylation of related trisubstituted and 1,2-disubstituted olefins. Ligands such as BINAPHOS, a phosphine-phosphite, and Kelliphite, a bulky diphosphite, are known for their high performance. The table below presents a comparative analysis of representative catalytic systems based on data from analogous hydroformylation reactions of challenging alkenes, illustrating the typical performance metrics that would be targeted for the synthesis of this compound.

| Chiral Ligand | Substrate Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Branched:Linear Ratio | Reference |

|---|---|---|---|---|---|

| (R,S)-BINAPHOS | 1,2-disubstituted olefin | N/A | up to 97% | High | |

| (S,S)-Kelliphite | Styrene derivative | N/A | >90% | >20:1 | |

| (R,S)-DTBM-Yanphos | Trisubstituted alkene | High | 81-98% | High | |

| Rh-Bisdiazaphos | Z-enamide | >95:5 | >98% | >50:1 |

Data are for representative substrates and serve as a benchmark for the targeted synthesis.

Laboratory-Scale Stereoselective Synthesis Approaches

On a laboratory scale, flexibility and access to diverse chemical structures are often prioritized over cost and atom economy. Chiral pool synthesis and asymmetric organocatalysis are two powerful strategies for achieving these goals.

Chiral Pool-Based Routes to Enantiomerically Pure Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. (R)-(+)-Citronellal is an ideal candidate for the synthesis of this compound because it already contains the C3-methyl group in the correct (R) absolute configuration (when mapped to the final product structure).

A plausible synthetic route from (R)-citronellal would involve the following key transformations:

Protection of the Aldehyde: The aldehyde functional group is first protected, typically as an acetal (B89532) (e.g., a dioxolane), to prevent it from reacting in subsequent steps.

Oxidative Cleavage: The carbon-carbon double bond is cleaved using ozonolysis (O₃) followed by a reductive workup. This step removes the isobutenyl group and generates a new, shorter-chain aldehyde.

Chain Elongation and Stereocenter Installation: The newly formed aldehyde is then subjected to a Wittig reaction with a phosphorus ylide such as ethylidenetriphenylphosphorane. By carefully choosing reaction conditions, a (Z)-alkene can be formed selectively.

Stereoselective Reduction: The (Z)-alkene is then hydrogenated over a catalyst (e.g., a rhodium catalyst with a chiral directing group) to reduce the double bond and establish the second stereocenter at C2 with the desired (S) configuration.

Deprotection: Finally, the protecting group is removed from the aldehyde, yielding the target compound, this compound.

Asymmetric Organocatalysis in Aldehyde Coupling Reactions

Asymmetric organocatalysis uses small, chiral organic molecules to catalyze stereoselective transformations, avoiding the need for metal catalysts. This field has provided powerful tools for C-C bond formation.

The direct cross-aldol reaction, where two different aldehydes are coupled, is a formidable challenge due to the potential for four different products (two self-aldol and two cross-aldol products). However, organocatalysis, particularly using proline and its derivatives, has enabled remarkable control over this reaction.

The synthesis of a precursor to this compound would involve the cross-aldol reaction between propanal (acting as the nucleophile) and 2-methylpropanal (acting as the electrophile). The mechanism proceeds through an enamine intermediate, formed from the reaction of propanal and the chiral amine catalyst. This enamine then attacks the 2-methylpropanal. The stereochemical outcome is determined by the transition state, where the chiral catalyst shields one face of the enamine, directing the electrophile to the opposite face.

A significant challenge is that simple L-proline often favors the formation of anti-aldol products. To achieve the desired syn relationship between the hydroxyl group and the C2-methyl group in the aldol (B89426) adduct (which corresponds to the (2S,3R) relationship in the final aldehyde after further transformation), a modified catalyst is required. Research has shown that novel axially chiral amino sulfonamides or specific reaction conditions, such as performing the reaction "on-water," can reverse the diastereoselectivity to favor the syn product with high enantiomeric and diastereomeric purity. The resulting β-hydroxy aldehyde can then be converted to the target this compound through oxidation of the secondary alcohol and subsequent reduction.

| Catalyst | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Axially Chiral Amino Sulfonamide | Cross-Aldol (Aliphatic Aldehydes) | up to 95:5 | up to 99% | |

| Primary Amino Acid-Based Catalyst (on water) | Ketone-Aldehyde Aldol | >20:1 | >99% | |

| Proline with Guanidinium Salt Co-catalyst | Ketone-Aldehyde Aldol | Reversible (syn favored) | High |

Data illustrate catalyst performance in achieving syn-selectivity in related aldol reactions.

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely employed for the synthesis of chiral aldehydes. wikipedia.org

One of the most effective classes of chiral auxiliaries for the asymmetric alkylation of carbonyl compounds are those derived from amino alcohols, such as pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.eduacs.org These auxiliaries can be acylated to form amides, which can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereodirecting influence of the auxiliary. nih.govacs.org

The synthesis of this compound using this approach would involve the acylation of a chiral auxiliary like (1R,2R)-pseudoephedrine with propionyl chloride, followed by a sequence of deprotonation and alkylation steps to introduce the two methyl groups at the C2 and C3 positions with the desired stereochemistry. The bulky phenyl group and the hydroxyl group of the auxiliary effectively shield one face of the enolate, directing the incoming electrophiles to the opposite face. The order of alkylation and the choice of electrophiles are critical for achieving the desired (2S,3R) configuration. Finally, cleavage of the auxiliary from the alkylated product would afford the target aldehyde.

Amides derived from pseudoephenamine have shown to be highly crystalline, which can facilitate purification by recrystallization, and they produce sharp, well-defined peaks in NMR spectra. nih.gov The diastereomeric ratios in alkylation reactions using pseudoephenamine are often equal to or greater than those observed with pseudoephedrine. nih.gov

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides

| Entry | Electrophile | Diastereomeric Ratio (dr) |

| 1 | MeI | >99:1 |

| 2 | EtI | 98:2 |

| 3 | n-PrI | 97:3 |

| 4 | i-BuI | 97:3 |

| 5 | Allyl Bromide | >99:1 |

Data adapted from relevant studies on asymmetric alkylation using pseudoephenamine amides. The specific substrate is a generic representation of an acylated pseudoephenamine. nih.gov

Biocatalytic and Enzymatic Approaches to Aldehyde Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. The application of biocatalysis to the synthesis of chiral aldehydes can be approached through several strategies, including the desymmetrization of prochiral or meso substrates, and the kinetic resolution of racemic mixtures. mdpi.com

For the synthesis of this compound, a potential biocatalytic approach could involve the desymmetrization of a symmetric precursor molecule. This would entail using an enzyme, such as a lipase (B570770) or an esterase, to selectively transform one of two identical functional groups in a prochiral molecule, thereby creating the desired stereocenters. mdpi.com

Another strategy is the enzymatic kinetic resolution of a racemic mixture of a precursor to this compound. In this process, an enzyme selectively reacts with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus enantiomerically enriched. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%.

Stereoselective Reduction Methods for Synthesis of this compound Precursors

The stereoselective reduction of a prochiral precursor is a powerful and widely used method for establishing stereocenters. In the context of synthesizing this compound, a key precursor could be an α,β-unsaturated aldehyde or ketone, such as 2,3-dimethyl-2-pentenal. The stereoselective reduction of the carbon-carbon double bond of this precursor would yield the desired saturated aldehyde with the correct stereochemistry at the C2 and C3 positions.

This transformation can be achieved using various methods, including catalytic asymmetric hydrogenation with chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine ligands) or through biocatalytic reductions using ene-reductases. Ene-reductases are enzymes that catalyze the asymmetric reduction of activated C=C double bonds, often with high enantioselectivity.

Alternatively, a precursor alcohol, (2S,3R)-2,3-dimethylpentan-1-ol, could be synthesized via the stereoselective reduction of a corresponding ketone or ester. The resulting chiral alcohol can then be oxidized to the target aldehyde under mild conditions to avoid epimerization of the stereogenic centers.

Chemical Reactivity and Mechanistic Studies of 2s,3r 2,3 Dimethylpentanal

Electrophilic Characteristics and Nucleophilic Addition Pathways

The reactivity of (2S,3R)-2,3-dimethylpentanal is fundamentally governed by the electrophilic nature of its aldehyde carbonyl group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized carbon-oxygen double bond, bestowing a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. masterorganicchemistry.commasterorganicchemistry.com This polarization makes the carbonyl carbon an excellent target for nucleophiles.

The primary reaction pathway for aldehydes is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the C=O pi bond. This attack changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org Subsequent protonation of the alkoxide intermediate, typically by a weak acid or the solvent, yields an alcohol product. libretexts.org

Aldehydes are generally more reactive towards nucleophiles than ketones. This heightened reactivity is attributed to two main factors:

Steric Effects : Aldehydes possess only one alkyl substituent attached to the carbonyl carbon, with the other being a smaller hydrogen atom. This arrangement presents less steric hindrance to an incoming nucleophile compared to ketones, which have two bulkier alkyl groups. masterorganicchemistry.comlibretexts.orglibretexts.org

Electronic Effects : The single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation than the two alkyl groups in a ketone. Consequently, the carbonyl carbon of an aldehyde is more electrophilic and more reactive. libretexts.orglibretexts.org

The reaction of this compound with various nucleophiles exemplifies this characteristic reactivity.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Type | Product Type | Reversibility |

|---|---|---|---|

| Hydride Ion (:H⁻) | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Irreversible |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Carbon Nucleophiles | Secondary Alcohol | Irreversible |

| Cyanide Ion (:CN⁻) | Carbon Nucleophile | Cyanohydrin | Reversible |

| Water (H₂O) | Oxygen Nucleophile | Hydrate (B1144303) (Gem-diol) | Reversible |

| Alcohol (R'OH) | Oxygen Nucleophile | Hemiacetal | Reversible |

Oxidative Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group in this compound is readily susceptible to oxidation. This transformation converts the aldehyde into a carboxylic acid, a reaction of significant synthetic utility. The oxidation process involves the replacement of the aldehydic carbon-hydrogen bond with a carbon-oxygen bond.

When this compound undergoes oxidation, the product formed is (2S,3R)-2,3-dimethylpentanoic acid. study.com This conversion can be accomplished using a variety of oxidizing agents, ranging from mild to strong. The choice of reagent can depend on the presence of other sensitive functional groups within a molecule. For simple aldehydes, strong oxidants are commonly employed.

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Reagent Formula | Product of this compound Oxidation |

|---|---|---|

| Potassium Permanganate | KMnO₄ | (2S,3R)-2,3-dimethylpentanoic acid |

| Chromium Trioxide | CrO₃ | (2S,3R)-2,3-dimethylpentanoic acid |

| Silver Oxide | Ag₂O | (2S,3R)-2,3-dimethylpentanoic acid study.com |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | (2S,3R)-2,3-dimethylpentanoic acid |

Reductive Chemical Transformations of the Aldehyde Moiety

In contrast to oxidation, the aldehyde group of this compound can be reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis, providing a direct route from aldehydes to their corresponding alcohols. The reduction involves the addition of two hydrogen atoms across the carbonyl double bond.

The specific product from the reduction of this compound is (2S,3R)-2,3-dimethylpentan-1-ol. nih.gov This is typically achieved using metal hydride reagents, which act as a source of the hydride ion (:H⁻). The mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Reagent Formula | Product of this compound Reduction |

|---|---|---|

| Sodium Borohydride | NaBH₄ | (2S,3R)-2,3-dimethylpentan-1-ol |

| Lithium Aluminum Hydride | LiAlH₄ | (2S,3R)-2,3-dimethylpentan-1-ol libretexts.org |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pt, Pd, Ni) | (2S,3R)-2,3-dimethylpentan-1-ol |

Radical Pathways and Hydrogen Abstraction Reactions

The aldehydic hydrogen of this compound is susceptible to abstraction by free radicals. This process, known as hydrogen atom transfer (HAT), is a key step in many radical-mediated reactions. The C-H bond of an aldehyde is relatively weak, and its cleavage results in the formation of a resonance-stabilized acyl radical. rsc.orgresearchgate.net

Studies on simple aldehydes have shown that hydrogen abstraction by radicals like the hydroxyl radical (•OH) is a preferred mechanistic pathway over addition to the carbonyl group. tru.canih.gov The reaction can be initiated by various radical species under thermal or photochemical conditions. The resulting acyl radical from this compound can then participate in subsequent radical chain reactions, such as addition to alkenes or coupling with other radicals. This reactivity is fundamental to processes in combustion and atmospheric chemistry. acs.org

Reversibility in Chemical Transformations: Retro-Aldol Processes and Equilibrium Control

Many nucleophilic addition reactions involving aldehydes are reversible, and the position of the equilibrium can be influenced by the reaction conditions and the structure of the reactants. msu.educhegg.com For this compound, classic examples of reversible reactions include the formation of hydrates (with water) and hemiacetals (with alcohols). masterorganicchemistry.comlibretexts.org

In the case of hydrate formation, the equilibrium typically favors the aldehyde, as the gem-diol product is often unstable. libretexts.org Similarly, hemiacetal formation is an equilibrium process. The equilibrium can be shifted towards the product, an acetal (B89532), by using an excess of the alcohol and removing the water that is formed during the reaction, an application of Le Châtelier's principle. Conversely, acetals can be hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. knowt.com This reversible protection of the aldehyde group is a common strategy in multistep organic synthesis.

While this compound is not a β-hydroxy aldehyde and thus not a direct substrate for a classic retro-aldol reaction, the principle of C-C bond cleavage under certain conditions reflects the broader concept of reversibility in carbonyl chemistry. The stability of the carbonyl group often drives equilibria away from addition products unless they are trapped or structurally favored.

Investigation of Reaction Transition States and Stereodifferentiating Steps

The presence of two stereocenters in this compound, one of which is alpha to the carbonyl group (C2), has profound implications for the stereochemical outcome of nucleophilic addition reactions. The attack of a nucleophile on the prochiral carbonyl carbon creates a new stereocenter, leading to the formation of diastereomeric products. The ratio of these diastereomers is determined by the energy difference between the competing transition states.

The Felkin-Anh model is a widely accepted theoretical framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes. uwindsor.caorganicchemistrydata.org The model analyzes the steric interactions in the transition state to determine the most favorable trajectory for the incoming nucleophile. uvic.ca According to this model, the lowest energy transition state is achieved when the largest group (L) on the alpha-carbon is oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), avoiding the large group and preferentially passing by the smallest group (S) rather than the medium group (M). uwindsor.cauvic.ca

For this compound, the alpha-carbon (C2) is attached to:

Large Group (L): The sec-butyl group at C3.

Medium Group (M): The methyl group.

Small Group (S): A hydrogen atom.

By positioning these groups according to the Felkin-Anh model, it is possible to predict the major diastereomer formed upon nucleophilic addition. This substrate-controlled diastereoselectivity is a critical consideration in the synthesis of complex molecules. diva-portal.orgnih.gov

Applications of 2s,3r 2,3 Dimethylpentanal in Complex Molecular Assembly

Role as a Key Chiral Building Block in Advanced Organic Synthesis

Chiral aldehydes are fundamental starting materials in asymmetric synthesis, allowing for the construction of intricate carbon skeletons with defined stereochemistry. The (2S,3R) configuration of 2,3-dimethylpentanal (B105951) offers a unique stereochemical pattern that can be exploited to control the formation of new stereocenters in subsequent reactions. Although specific examples detailing the extensive use of (2S,3R)-2,3-dimethylpentanal are limited in readily accessible scientific literature, the principles of asymmetric synthesis suggest its utility in reactions such as aldol (B89426) additions, Wittig reactions, and organometallic additions to introduce further stereochemical complexity. A general synthetic method for 2,3-dimethylpentanal has been developed, which involves the condensation of 3-methyl-2-pentanone (B1360105) with an α-haloacetate, followed by saponification, acidification, and decarboxylation, achieving a molar yield of 40-70% google.com. However, this method does not specify the stereochemical outcome.

Precursor in Natural Product Total Synthesis Initiatives

The structural subunits found in this compound are present in numerous natural products, particularly those derived from polyketide biosynthesis. The arrangement of methyl groups is a common feature in these molecules, making chiral aldehydes with this pattern desirable starting materials or key intermediates in their total synthesis.

Polyketides are a large and structurally diverse class of natural products characterized by repeating propionate (B1217596) or acetate (B1210297) units, often featuring multiple stereocenters with methyl substitutions. The synthesis of these complex molecules frequently relies on the use of chiral building blocks to set key stereocenters early in the synthetic sequence. While no specific examples of the direct incorporation of this compound into a polyketide total synthesis were identified in the available literature, its structure is representative of the types of fragments required for such endeavors.

Macrolides and polyols are subclasses of natural products that often contain long carbon chains with multiple stereocenters and functional groups. The stereoselective synthesis of these compounds is a significant challenge in organic chemistry. Chiral aldehydes are crucial for building up the carbon backbone of these molecules with the correct stereochemistry. The stereochemical information embedded in this compound could, in principle, be transferred to a growing macrolide or polyol chain through carefully chosen synthetic transformations.

Enabling Stereoselective Access to β-Hydroxy Aldehydes and Other Functionalized Derivatives

One of the fundamental reactions of aldehydes is the aldol reaction, which forms a β-hydroxy carbonyl compound. When a chiral aldehyde is used, the stereochemistry of the newly formed hydroxyl and methyl groups can often be controlled. The reaction of this compound with an appropriate enolate would be expected to proceed with a degree of stereocontrol, influenced by the existing stereocenters at C2 and C3. This would provide a route to stereochemically enriched β-hydroxy aldehydes, which are themselves versatile intermediates in organic synthesis.

Synthesis of Stereochemically Defined Carbohydrate Analogs

Carbohydrate analogs, or mimetics, are molecules that mimic the structure and function of natural carbohydrates. They are of interest in medicinal chemistry for their potential to interact with carbohydrate-processing enzymes and receptors. The synthesis of these analogs often involves the use of chiral pool starting materials or asymmetric synthesis to construct the polyhydroxylated backbone. A chiral aldehyde like this compound could potentially serve as a starting point for the synthesis of C-glycoside analogs or other carbohydrate mimetics where the stereochemistry of the side chain is critical for biological activity.

Derivatization for Fine Chemical and Specialty Organic Compound Development

The aldehyde functionality of this compound allows for a wide range of chemical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to the alcohol, or converted to various other functional groups. Each of these derivatives retains the original stereocenters, making them valuable chiral intermediates for the synthesis of fine chemicals and specialty organic compounds. For instance, the corresponding alcohol, (2S,3R)-2,3-dimethylpentan-1-ol, and other stereoisomers are recognized as distinct chemical entities. The synthesis of the related (3S)-2,3-dimethylpentanal has been achieved through the reaction of (+)-tris[(2S)-1,2-dimethylbutoxy]methane with carbon monoxide and hydrogen, demonstrating a method for producing optically active aldehydes with a β-asymmetric carbon atom acs.org.

Analytical Methodologies for Stereochemical Purity and Research Characterization

Advanced Spectroscopic Techniques for Diastereomer and Enantiomer Differentiation

Spectroscopic methods are indispensable for elucidating the absolute configuration and enantiomeric purity of chiral molecules like (2S,3R)-2,3-dimethylpentanal. While standard spectroscopic techniques can confirm the compound's constitution, specialized methods are required to differentiate its stereoisomers.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly suited for determining the absolute configuration of molecules in solution. The VCD spectrum provides a unique fingerprint for a specific enantiomer, allowing for unambiguous stereochemical assignment when compared to quantum chemical calculations. For this compound, VCD would be instrumental in confirming the absolute configuration at both the C2 and C3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is generally unable to distinguish between enantiomers as they have identical spectra in an achiral environment. ntu.edu.sg However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to the differentiation of enantiomeric signals. ntu.edu.sgresearchgate.net This can be achieved through several approaches:

Chiral Derivatizing Agents (CDAs): The aldehyde functional group of this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid, to form diastereomeric esters. ntu.edu.sg These diastereomers possess distinct chemical and physical properties, resulting in separate and distinguishable signals in the ¹H or ¹³C NMR spectra. researchgate.net

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift differences (Δδ) between the signals of the R and S forms, allowing for the determination of enantiomeric excess.

Chiral Lanthanide Shift Reagents: These reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), create a chiral magnetic environment that can induce significant separation of enantiomeric signals in the NMR spectrum.

The ¹H NMR spectrum of 2,3-dimethylpentanal (B105951) shows distinct signals for the aldehydic proton and the various methyl and methylene (B1212753) groups. chemicalbook.com The introduction of a chiral auxiliary would be expected to cause a splitting of these signals, with the magnitude of the separation being indicative of the enantiomeric composition.

Table 1: Representative ¹H NMR Chemical Shifts for 2,3-dimethylpentanal and Expected Changes with a Chiral Auxiliary

| Proton Assignment | Typical Chemical Shift (ppm) in CDCl₃ chemicalbook.com | Expected Observation with Chiral Auxiliary |

| Aldehyde (CHO) | 9.66 - 9.69 | Splitting into two distinct signals for (2S,3R) and its enantiomer |

| Methine (C2-H) | 2.30 - 2.37 | Splitting into two signals |

| Methine (C3-H) | 1.83 - 1.93 | Splitting into two signals |

| Methyl (C2-CH₃) | 1.00 - 1.05 | Splitting into two signals |

| Methyl (C3-CH₃) | 0.98 - 1.00 | Splitting into two signals |

| Ethyl (CH₂) | 1.22 - 1.41 | Complex multiplets may show separation |

| Ethyl (CH₃) | 0.84 - 0.93 | Splitting into two signals |

Chromatographic Separation and Chiral Resolution Techniques

Chromatography is a cornerstone for the separation and quantification of stereoisomers. nih.gov For a volatile compound like 2,3-dimethylpentanal, gas chromatography is often the method of choice, while high-performance liquid chromatography offers versatility for derivatized forms. wvu.edu

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. gcms.cz The differential interaction between the enantiomers of the analyte and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. nih.gov

For the separation of the four stereoisomers of 2,3-dimethylpentanal, cyclodextrin-based CSPs are particularly effective. jiangnan.edu.cn Derivatives of β- and γ-cyclodextrin, such as those functionalized with alkyl or silyl (B83357) groups, create chiral cavities that can selectively interact with the enantiomers. The separation is based on the formation of transient diastereomeric inclusion complexes, with the stability of these complexes determining the elution order.

Table 2: Typical Chiral GC Column and Conditions for Aldehyde Separation

| Parameter | Condition | Rationale |

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) nih.gov | Provides excellent enantioselectivity for a wide range of chiral compounds, including aldehydes. |

| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer for sharp peaks. |

| Inlet Temperature | 200 °C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 50 °C (hold 2 min), then ramp to 150 °C at 2 °C/min | Allows for separation of volatile isomers while ensuring elution of all components. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity and a wide linear range for quantification. |

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral resolution. chiralpedia.com The separation can be achieved through two main approaches:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the analyte is passed through a column containing a chiral selector immobilized on a solid support. ntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and show broad applicability for separating a variety of chiral compounds. hplc.eu The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for each enantiomer.

Indirect Separation via Chiral Derivatization: In this method, the enantiomers of 2,3-dimethylpentanal are first reacted with a chiral derivatizing agent to form diastereomers. chiralpedia.comnih.gov These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18) because they have different physical properties. chiralpedia.com This approach can also enhance detection sensitivity if a fluorescent or UV-absorbing tag is incorporated into the derivatizing agent. nih.gov

The choice between direct and indirect methods depends on the specific requirements of the analysis, such as sample availability, the presence of suitable functional groups for derivatization, and the desired resolution.

Emerging Research Directions and Future Challenges in 2s,3r 2,3 Dimethylpentanal Chemistry

Innovation in Catalytic Asymmetric Synthesis for Enhanced Selectivity and Efficiency

The precise synthesis of the (2S,3R) stereoisomer of 2,3-dimethylpentanal (B105951) presents a significant challenge that is characteristic of complex chiral molecules. Current research in asymmetric catalysis, though not specifically targeting this compound, is heavily focused on the development of novel organocatalysts and transition-metal complexes. These advanced catalysts aim to provide high levels of enantioselectivity and diastereoselectivity, which would be essential for the efficient production of (2S,3R)-2,3-dimethylpentanal. Future research would likely involve the screening of various chiral ligands and catalytic systems to identify optimal conditions for stereocontrolled carbon-carbon bond formation, a crucial step in constructing the 2,3-dimethylpentanal backbone.

Development of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules. For a compound like this compound, future research would aim to move away from traditional stoichiometric reagents towards more sustainable alternatives. This includes the use of biocatalysis, where enzymes could be engineered to produce the desired stereoisomer with high fidelity. Additionally, the development of processes that minimize solvent waste, utilize renewable starting materials, and operate at lower temperatures and pressures are key areas of focus in modern synthetic chemistry that could be applied to the production of this aldehyde.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of this compound is primarily dictated by its aldehyde functional group and the stereochemistry of its chiral centers. While general aldehyde chemistry is well-established, the specific influence of the (2S,3R) configuration on its reaction pathways is an area ripe for exploration. Future investigations could uncover unique reactivity patterns, such as diastereoselective additions to the carbonyl group, that are controlled by the existing stereocenters. Furthermore, the development of novel chemical transformations that are specific to this stereoisomer could lead to the synthesis of new and complex molecular architectures that are otherwise difficult to access.

Computational and Theoretical Studies on Reaction Mechanisms and Stereochemical Outcomes

Computational chemistry offers powerful tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound, theoretical studies could provide invaluable insights into the mechanisms of its formation and subsequent reactions. Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy barriers, and predict the most likely stereochemical outcomes of a given transformation. Such studies would be instrumental in guiding the rational design of new catalysts and reaction conditions for the selective synthesis of this compound and for predicting its behavior in more complex chemical systems.

Q & A

Q. What are the primary synthetic routes for (2S,3R)-2,3-dimethylpentanal, and how can stereochemical purity be ensured?

this compound is typically synthesized via oxidation of the corresponding diastereomeric alcohol, (2S,3R)-2,3-dimethylpentanol, using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions. To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) are employed. Chiral HPLC or polarimetry should validate enantiomeric excess (ee) ≥98% .

Q. How can the stereochemistry of this compound be experimentally confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, analogs like (2S,3R,4R,5R)-configured compounds have been resolved using Mo Kα radiation (λ = 0.71073 Å) and SHELX refinement programs to determine atomic coordinates and bond angles . Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish between diastereomers.

Q. What safety protocols are critical when handling this compound?

The compound is classified as hazardous (CAS 32749-94-3) due to potential neurotoxic effects. Safety measures include fume hood use, PPE (gloves, goggles), and monitoring for symptoms like headaches or memory changes. Medical evaluations should include kidney function tests and neuropsychological assessments, as recommended for structurally related aldehydes .

Advanced Research Questions

Q. How can contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry be resolved?

Discrepancies may arise from solvent-dependent optical rotation or impurities. Cross-validate using multiple techniques:

Q. What catalytic systems optimize asymmetric synthesis of this compound?

Transition metal catalysts, such as Jacobsen’s Mn(III)-salen complexes, enable enantioselective epoxidation of precursor alkenes, which are subsequently oxidized to the aldehyde. Computational studies (DFT) can predict transition-state geometries to refine ligand design. Recent work on (2S,3R)-configured cyclopentanones highlights the role of π-π stacking in stereocontrol .

Q. How do solvent effects influence the stability and reactivity of this compound in aldol reactions?

Polar aprotic solvents (e.g., THF, DMF) stabilize the aldehyde’s electrophilic carbonyl group, enhancing nucleophilic attack. However, protic solvents (e.g., ethanol) may promote racemization via keto-enol tautomerism. Kinetic studies under varying dielectric constants (ε) and temperature gradients are recommended to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.